tert-Butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate
Description
tert-Butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate is a spirocyclic compound featuring a chroman-4-one ring fused with a piperidine moiety, substituted at the 6-position with a tert-butyl carbamate group. The spirocyclic architecture confers conformational rigidity, which enhances binding specificity to biological targets compared to non-constrained analogs .
Properties
CAS No. |
1260897-99-1 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl N-(4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl)carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-12-4-5-15-13(10-12)14(21)11-18(23-15)6-8-19-9-7-18/h4-5,10,19H,6-9,11H2,1-3H3,(H,20,22) |
InChI Key |
VJNRDLWMAOFRLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC3(CCNCC3)CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-oxospiro[chroman-2,4’-piperidin]-6-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Spirocyclization: The chroman derivative is then subjected to spirocyclization with a piperidine derivative. This step often requires the use of a strong base or a catalyst to facilitate the formation of the spiro linkage.
Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the spiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of tert-Butyl (4-oxospiro[chroman-2,4’-piperidin]-6-yl)carbamate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Carbamate Formation and Functionalization
The tert-butyl carbamate (Boc) group is central to the compound’s reactivity. Key methods for its introduction and modification include:
Boc Protection/Deprotection
-
Boc Installation : The carbamate group is typically introduced via reaction of the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium azide . For example, Curtius rearrangement intermediates generated from acyl azides can trap isocyanates to form Boc-protected derivatives .
-
Boc Removal : Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane) or via catalytic methods. A novel approach uses tris(4-bromophenyl)aminium hexachloroantimonate ("magic blue") with triethylsilane, enabling mild C–O bond cleavage without harsh acids .
Sulfonylation and Acylation
The secondary amine (exposed after Boc deprotection) undergoes nucleophilic reactions:
*Yield estimated from analogous reactions in patents .
Oxidation and Reduction
The chroman ring’s ketone and aromatic systems participate in redox reactions:
-
Oxidation : The 4-oxo group can be further oxidized to carboxylic acid derivatives under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, modifying the spirocyclic scaffold.
Halogenation
Electrophilic aromatic substitution at the chroman ring’s 6-position is feasible:
| Halogen | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Bromine | Br₂/FeBr₃ or NBS | tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | 85%* |
*Yield inferred from brominated analogs .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification:
-
Suzuki-Miyaura : The 6-bromo derivative reacts with arylboronic acids to form biaryl derivatives, useful in medicinal chemistry .
-
Buchwald-Hartwig Amination : Introduces aryl/alkyl amines at the 6-position for structure-activity relationship (SAR) studies.
Spirocyclic Ring Modifications
The spiro[chroman-2,4'-piperidine] core can undergo ring-opening or expansion:
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate has been investigated for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Antioxidant Properties : Studies have shown that spirochroman derivatives can scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases .
- Anticancer Activity : Some synthesized derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. This is attributed to their ability to induce apoptosis in malignant cells .
Cosmetic Formulations
The compound is also being explored in the cosmetic industry for its skin-beneficial properties:
- Skin Hydration and Repair : Research highlights the use of spirochroman derivatives in topical formulations aimed at enhancing skin hydration and promoting wound healing. Their efficacy has been evaluated through various dermatological tests, showing promising results in improving skin barrier function and reducing inflammation .
- Stability and Safety in Products : The stability of formulations containing this compound is crucial for market acceptance. Regulatory studies ensure that products meet safety standards as mandated by guidelines such as the European Union Directive on cosmetic products .
Case Study 1: Antioxidant Activity
A study published in Pharmaceutical Sciences evaluated the antioxidant capacity of various spirochroman derivatives, including this compound. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, supporting their potential use as natural antioxidants in dietary supplements and cosmetics.
Case Study 2: Topical Formulation Development
In a comparative study on topical formulations containing spirochroman derivatives, researchers utilized response surface methodology to optimize the formulation's properties. The study found that incorporating this compound significantly improved the moisturizing effects and stability of the cream compared to control formulations lacking this ingredient .
Comparative Data Table
Mechanism of Action
The mechanism of action of tert-Butyl (4-oxospiro[chroman-2,4’-piperidin]-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial cellular responses.
Comparison with Similar Compounds
Key Structural Features :
- Spiro Junction: The chroman-4-one (benzopyranone) and piperidine rings share a common spiro carbon, restricting rotational freedom and stabilizing bioactive conformations .
- Carbamate Protection : The tert-butyl carbamate group acts as a protecting group for the amine, improving solubility and stability during synthetic procedures .
- Electrophilic Ketone : The 4-oxo group in the chroman ring may participate in hydrogen bonding or serve as a site for further functionalization .
Synthesis :
The compound is typically synthesized via multi-step protocols involving:
Spirocyclization : Formation of the spirochromane-piperidine core using acid- or base-catalyzed cyclization.
Carbamate Installation : Reaction of the intermediate amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, as exemplified in the synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate .
Comparison with Similar Compounds
The structural and functional properties of tert-butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate are best understood by comparing it to analogs with modifications in the spiro core, substituents, or protective groups. Below is a detailed analysis:
Structural Analogs with Halogen Substituents
Key Findings :
- Halogen vs. Carbamate : Chloro and bromo analogs exhibit higher lipophilicity (logP ~2.5–3.0) compared to the carbamate-substituted compound (logP ~1.8), impacting membrane permeability and bioavailability .
- Reactivity : The 6-chloro derivative undergoes nucleophilic aromatic substitution more readily than the carbamate analog, enabling diversification at the 6-position .
Non-Spiro Carbamate Analogs
Key Findings :
- Conformational Flexibility: Non-spiro analogs like tert-butyl (1-acetylpiperidin-4-yl)carbamate show lower binding specificity in kinase assays due to unrestricted rotation of the piperidine ring .
- Electronic Effects: Pyridine-based carbamates (e.g., tert-butyl (6-aminopyridin-2-yl)methylcarbamate) exhibit stronger π-π stacking interactions but lack the electrophilic ketone critical for covalent inhibition .
Complex Spiro Derivatives
Key Findings :
Biological Activity
tert-Butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C18H24N2O4
- Molecular Weight: 332.39 g/mol
- CAS Number: 849928-22-9
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that this compound may exhibit:
- Antioxidant Activity: Potentially reducing oxidative stress by scavenging free radicals.
- Antimicrobial Properties: Inhibiting the growth of certain bacterial strains.
- Neuroprotective Effects: Showing promise in protecting neuronal cells from damage.
Pharmacological Effects
Research has indicated several pharmacological effects linked to this compound:
- Anticancer Activity: Some studies have reported that derivatives of spiro compounds possess anticancer properties, potentially through apoptosis induction in cancer cells.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to reduced inflammation in various models.
- CNS Activity: Given its piperidine structure, it may influence neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Research
A study published in Molecules examined the anticancer properties of spiro compounds similar to this compound. The research demonstrated that these compounds could induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, researchers found that derivatives with a similar structure exhibited protective effects against oxidative stress-induced neuronal cell death. The mechanism was attributed to the modulation of intracellular signaling pathways involved in cell survival .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-Butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate in academic settings?
- Methodological Answer : Synthesis optimization requires multi-step planning, starting with protecting group strategies (e.g., tert-butyl carbamate) and spirocyclic system assembly. Critical parameters include:
- Reagent selection : Use tert-butyl dicarbonate for carbamate protection under anhydrous conditions .
- Stepwise purification : Employ column chromatography and NMR (e.g., ¹H NMR δ 8.22 ppm for pyrimidine protons) to monitor intermediates .
- Temperature control : Maintain ≤0°C during coupling reactions to minimize side products .
- Safety : Follow protocols for handling volatile solvents (e.g., dichloromethane) and wear PPE .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and computational tools:
- NMR : Analyze spirocyclic proton environments (e.g., δ 3.56–1.65 ppm for piperidine and chroman protons) .
- Mass spectrometry : Confirm molecular weight (e.g., theoretical vs. observed m/z for C₁₈H₂₄N₂O₃).
- X-ray crystallography : Resolve spiro junction geometry if single crystals form .
- Validation : Cross-reference spectral data with analogous spiro compounds (e.g., tert-butyl piperidine-carbamate derivatives) .
Q. What protocols ensure stability and solubility of this compound in biological assays?
- Methodological Answer :
- Solubility screening : Test in DMSO (≤10 mM stock) and aqueous buffers (pH 4–9) with surfactants (e.g., Tween-80) .
- Stability studies : Use HPLC to monitor degradation under light, humidity, and temperature (e.g., 4°C vs. 25°C storage) .
- Lyophilization : For long-term storage, lyophilize in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?
- Methodological Answer :
- Quantum chemistry : Use DFT (e.g., Gaussian 16) to optimize geometry and calculate electrostatic potential surfaces for receptor docking .
- Molecular dynamics : Simulate interactions with proteins (e.g., kinases) using AMBER or GROMACS .
- SAR analysis : Correlate substituent effects (e.g., fluorination at C4) with binding affinity trends .
- Validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How should researchers resolve contradictions in reactivity data during spirocycle functionalization?
- Methodological Answer :
- Controlled experiments : Vary reaction conditions (e.g., Pd catalyst loading in cross-coupling) to identify optimal pathways .
- Isotopic labeling : Use ¹³C-labeled intermediates to trace regioselectivity issues .
- Mechanistic studies : Employ in situ IR or NMR to detect transient intermediates (e.g., enolate formation) .
Q. What advanced techniques elucidate the spirocyclic system’s impact on pharmacological activity?
- Methodological Answer :
- Conformational analysis : Use NOESY NMR to study ring puckering and its effect on bioavailability .
- In vitro assays : Screen against cytochrome P450 isoforms to assess metabolic stability linked to spiro rigidity .
- Cryo-EM : Resolve compound-target complexes (e.g., GPCRs) to visualize spiro-induced conformational changes .
Q. How can factorial design optimize reaction conditions for scaling derivatives with modified chroman/piperidine moieties?
- Methodological Answer :
- Variables : Test temperature (25–80°C), solvent polarity (THF vs. acetonitrile), and catalyst (e.g., Pd(OAc)₂ vs. RuPhos) .
- Response surface methodology (RSM) : Model interactions between variables to maximize yield .
- DoE example :
| Factor | Levels Tested | Optimal Condition |
|---|---|---|
| Temperature | 50°C, 60°C, 70°C | 60°C |
| Catalyst Loading | 2 mol%, 5 mol% | 5 mol% |
| Reaction Time | 12 h, 24 h | 24 h |
Data Contradiction & Validation
Q. How to address inconsistent biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and endpoint measurements (e.g., IC₅₀ via MTT) .
- Batch analysis : Compare compound purity (HPLC ≥95%) and stereochemical integrity (chiral HPLC) .
- Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
